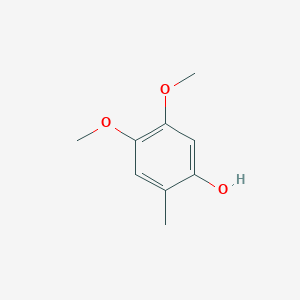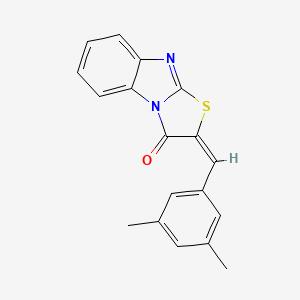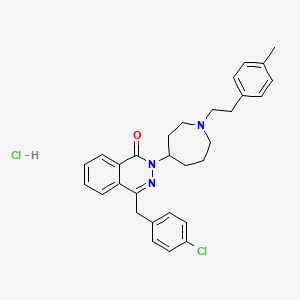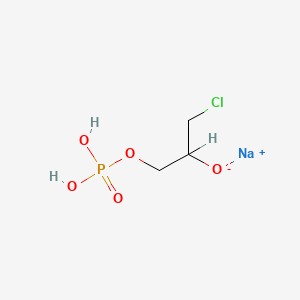
Sodium alpha-chlorohydrin-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium alpha-chlorohydrin-1-phosphate is a chemical compound with the molecular formula C3H8ClO5P. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorohydrin group and a phosphate group, making it a versatile reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-chlorohydrin-1-phosphate typically involves the chlorination of glycerol followed by phosphorylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and a phosphorylating agent like phosphorus oxychloride. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium alpha-chlorohydrin-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorohydrin group to an alcohol.
Substitution: The chlorine atom in the chlorohydrin group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium alpha-chlorohydrin-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is studied for its effects on cellular processes, including enzyme inhibition and signal transduction pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium alpha-chlorohydrin-1-phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including glycolysis and signal transduction. The phosphate group in the compound plays a crucial role in its binding affinity and specificity for target enzymes.
Comparaison Avec Des Composés Similaires
Sodium alpha-chlorohydrin-1-phosphate can be compared with other similar compounds, such as:
2-Propanol, 1-chloro-: This compound has a similar chlorohydrin group but lacks the phosphate group, making it less versatile in certain reactions.
Sodium phosphate, monobasic: While this compound contains a phosphate group, it does not have the chlorohydrin functionality, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: The combination of the chlorohydrin and phosphate groups in this compound makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific applications.
Propriétés
Numéro CAS |
1866-22-4 |
|---|---|
Formule moléculaire |
C3H7ClNaO5P |
Poids moléculaire |
212.50 g/mol |
Nom IUPAC |
sodium;1-chloro-3-phosphonooxypropan-2-olate |
InChI |
InChI=1S/C3H7ClO5P.Na/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-1;+1 |
Clé InChI |
VNAGFMDJQWRRNP-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)[O-])OP(=O)(O)O.[Na+] |
Numéros CAS associés |
26807-13-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

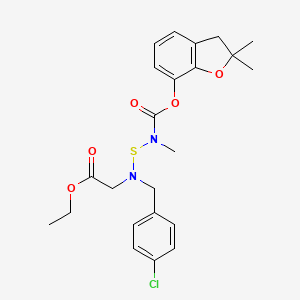
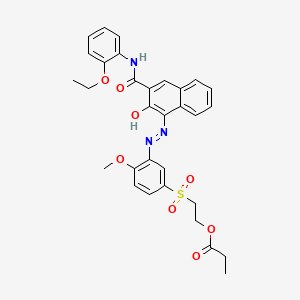

![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
